molecular formula C21H14FNO3 B4970861 2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione

2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B4970861
M. Wt: 347.3 g/mol
InChI Key: KFKNTFUCDTXIJZ-UHFFFAOYSA-N
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Description

2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione, also known as FIIN-4, is a small molecule inhibitor that has been widely studied in the field of cancer research. It has shown promising results in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments.

Mechanism of Action

2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione works by binding to the ATP-binding site of FGFR4, preventing the activation of the kinase and inhibiting downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on cancer cell growth, 2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory and neuroprotective effects. It has been suggested that these effects may be mediated by the inhibition of other kinases, such as JAK2 and LRRK2.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione is its selectivity for FGFR4, which makes it a valuable tool for studying the role of this kinase in cancer and other diseases. However, like many small molecule inhibitors, 2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione has limitations in terms of its specificity and potential off-target effects. Careful experimental design and validation are necessary to ensure that the observed effects are due to the inhibition of FGFR4 and not other kinases or pathways.

Future Directions

Future research on 2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione could focus on several areas, including the development of more potent and selective inhibitors, the identification of biomarkers that predict response to FGFR4 inhibition, and the evaluation of 2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione in preclinical and clinical studies as a potential cancer therapy. Additionally, the anti-inflammatory and neuroprotective effects of 2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione could be further explored in the context of other diseases, such as Parkinson's disease and Alzheimer's disease.

Synthesis Methods

The synthesis of 2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione involves several steps, including the reaction of 4-fluorobenzyl alcohol with 4-bromoanisole to form 4-(4-fluorobenzyl)anisole. This compound is then reacted with phthalic anhydride in the presence of a catalyst to yield 2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione has been extensively studied in the field of cancer research, particularly in the context of targeting the oncogenic kinase, FGFR4. FGFR4 is a receptor tyrosine kinase that is overexpressed in many types of cancer, including liver, lung, and breast cancer. 2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione has been shown to selectively inhibit the activity of FGFR4, leading to the inhibition of cancer cell growth and proliferation.

properties

IUPAC Name

2-[4-[(4-fluorophenyl)methoxy]phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO3/c22-15-7-5-14(6-8-15)13-26-17-11-9-16(10-12-17)23-20(24)18-3-1-2-4-19(18)21(23)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKNTFUCDTXIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione

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